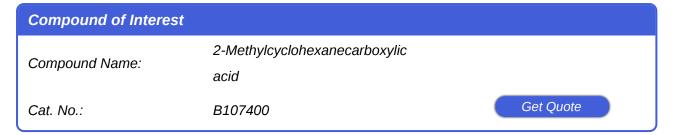


2-Methylcyclohexanecarboxylic acid molecular weight

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An In-Depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of **2-Methylcyclohexanecarboxylic acid**, a key organic compound with significant implications for research and development. The document details its fundamental physicochemical properties, stereoisomerism, and established synthesis protocols. Furthermore, it outlines advanced analytical methodologies for its characterization and separation, including spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this compound.

Introduction

2-Methylcyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with the molecular formula C8H14O2.[1][2] Its structure consists of a cyclohexane ring substituted with a carboxylic acid group and a methyl group on an adjacent carbon atom. The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[3] This stereoisomerism is a critical aspect of the molecule, as the spatial arrangement of the functional groups can significantly influence its chemical reactivity and biological activity. The controlled, stereoselective synthesis of specific isomers is therefore of paramount importance in fields such as asymmetric synthesis and the development of chiral materials.[3]



Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylcyclohexanecarboxylic acid** is presented below. These properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C8H14O2	[1][2]
Molecular Weight	142.20 g/mol	[1][2][4][5]
CAS Number	56586-13-1 (mixture of isomers)	[1]
Appearance	Colorless to light yellow liquid	[6][7]
Boiling Point	241-242 °C at 746 mmHg	[6]
Density	1.009 g/mL at 25 °C	[6]
Refractive Index	n20/D 1.4633	[6]
Flash Point	82 °C (179.6 °F) - closed cup	
рКа	5.43 ± 0.28 (Predicted)	[6]
XLogP3-AA	2.3	[2]

Synthesis and Manufacturing

The synthesis of **2-Methylcyclohexanecarboxylic acid** can be achieved through various routes, including general hydrolysis and more complex asymmetric syntheses to obtain specific stereoisomers.

General Synthesis via Saponification

A common method for preparing **2-Methylcyclohexanecarboxylic acid** involves the saponification (hydrolysis) of its corresponding ester, such as ethyl 2-methylcyclohexanecarboxylate.



- Reaction Setup: A solution of potassium hydroxide (27 g, 0.48 mol) in anhydrous methanol (300 ml) is prepared.
- Saponification: Ethyl 2-methylcyclohexanecarboxylate (50 g, 0.295 mol) is added to the potassium hydroxide solution. The mixture is stirred overnight at room temperature.
- Solvent Removal: The methanol is evaporated under reduced pressure.
- Aqueous Workup: The residue is redissolved in water. This aqueous solution is then extracted with ether (3 x 200 ml) to remove any unreacted ester or non-acidic impurities.
- Acidification: The aqueous layer is acidified to a pH below 2 with a suitable acid (e.g., HCl).
- Product Extraction: The acidified solution is re-extracted with ether (3 x 200 ml) to isolate the
 2-Methylcyclohexanecarboxylic acid product.
- Purification: The combined final organic extracts are washed with water, dried over a drying agent (e.g., MgSO4), and the ether is evaporated under reduced pressure to yield the final product.[8]



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Caption: General workflow for the synthesis and purification of **2-Methylcyclohexanecarboxylic acid**.

Asymmetric Synthesis

For applications requiring stereochemical purity, asymmetric synthesis methods are employed. One such method is the diastereoselective hydrogenation of a chiral precursor.



- Precursor: The synthesis utilizes (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates as the starting material.
- Catalyst: Supported rhodium or ruthenium catalysts are used.
- Reaction Conditions: The catalytic hydrogenation is carried out at room temperature under a pressure of 5 MPa.
- Stereoselectivity: This method predominantly yields (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess (de) of up to 96%.[9] The selectivity is attributed to the chiral auxiliary (pyroglutamate), which shields one face of the aromatic ring, directing the hydrogen addition.[9]

Analytical Methodologies

The characterization and purity assessment of **2-Methylcyclohexanecarboxylic acid** and its stereoisomers rely on modern analytical techniques.

Chromatographic Analysis

Chromatography is essential for separating and quantifying the different stereoisomers.

HPLC is a primary technique for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[3]

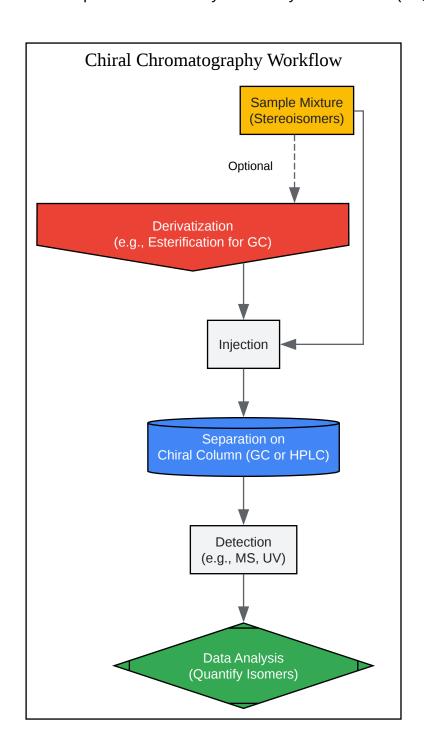
- Stationary Phase: Chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, are used to create a chiral environment that allows for the differential interaction and separation of enantiomers.[3]
- Derivatization: To improve separation and detection, the carboxylic acid may be derivatized into an ester or amide prior to analysis.[3]
- Detection: UV detection is common, though it may require derivatization as carboxylic acids often lack a strong chromophore.[10]

GC is another effective method, particularly for volatile derivatives of the acid.

Stationary Phase: A chiral stationary phase is required to separate the enantiomers.[3]



- Derivatization: The carboxylic acid is typically converted to a more volatile ester (e.g., methyl ester) before injection.
- Detection: Mass spectrometry (GC-MS) is often used for detection, providing both quantification and structural information.[11] A study reported using GC to determine a diastereomeric excess of up to 96% in the asymmetric synthesis of the (1S,2R) isomer.[3][9]





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Caption: A typical workflow for the chiral separation and analysis of stereoisomers.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure.

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹.[12]
- ¹H NMR Spectroscopy: The most distinctive signal is the carboxylic acid proton (COOH), which is typically a broad singlet appearing far downfield, in the 10-12 ppm region.[12] Protons on the cyclohexane ring and the methyl group would appear further upfield.
- ¹³C NMR Spectroscopy: The carboxyl carbon (C=O) gives a characteristic signal in the 160-185 ppm range.[12] The other carbons of the cyclohexane ring and the methyl group will appear at higher field strengths.
- Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often show characteristic fragmentation patterns, including the loss of an OH group (M-17) and the loss of a COOH group (M-45).[12][13]

Stereoisomer Relationships

The two stereocenters in **2-Methylcyclohexanecarboxylic acid** lead to two pairs of enantiomers, which are diastereomers of each other.

Caption: Stereoisomeric relationships of **2-Methylcyclohexanecarboxylic acid**.

Potential Applications and Biological Relevance

While research on the direct biological activity of **2-Methylcyclohexanecarboxylic acid** is limited, related structures show significant potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated notable antimicrobial and anti-inflammatory activities.[14][15] For instance, certain derivatives exhibited bacteriostatic activity against strains like S. aureus and M. smegmatis, and others strongly inhibited the



secretion of the inflammatory cytokine TNF- α .[14][15] These findings suggest that the **2-Methylcyclohexanecarboxylic acid** scaffold could serve as a valuable building block in the design and synthesis of novel therapeutic agents, warranting further investigation by drug development professionals.

Conclusion

2-Methylcyclohexanecarboxylic acid is a compound whose chemistry is fundamentally defined by its stereoisomerism. This guide has provided a detailed overview of its core properties, synthesis, and analytical characterization. The established protocols for its preparation and the robust chromatographic and spectroscopic methods for its analysis provide a solid foundation for its use in research. The potential for its derivatives in therapeutic applications highlights its importance as a scaffold for future drug discovery and development efforts.

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